molecular formula C4H6O3 B6272391 rac-(2R,3S)-3-methyloxirane-2-carboxylic acid CAS No. 96150-05-9

rac-(2R,3S)-3-methyloxirane-2-carboxylic acid

Cat. No. B6272391
CAS RN: 96150-05-9
M. Wt: 102.1
InChI Key:
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Description

Rac-(2R,3S)-3-methyloxirane-2-carboxylic acid, also known as R-(2R,3S)-methyloxirane-2-carboxylic acid, is a synthetic organic compound with a variety of applications in the scientific research field. It is a chiral molecule with two asymmetric carbon atoms, which makes it useful for the study of stereoselective reactions. This compound is a valuable tool for chemists and biochemists, as it can be used to investigate the stereoselective synthesis of complex molecules, as well as its biological activities.

Scientific Research Applications

Structural Elucidation and Synthesis Methodologies

  • Halogenated Carboxylic Acids in Chemical Synthesis : Halogenated carboxylic acids, analogous to "rac-(2R,3S)-3-methyloxirane-2-carboxylic acid," play a significant role in chemical synthesis and have been indispensable tools in biochemical studies. The structural elucidation of such compounds, including racemic and enantiopure forms, helps understand their intermolecular interactions, hydrogen bonding motifs, and preferred conformations in the solid-state, which is crucial for designing targeted synthetic applications (Seidel et al., 2020).

  • Asymmetric Synthesis of Chiral Glycidic Acid Derivatives : The asymmetric synthesis of chiral glycidic acid derivatives, which shares structural similarities with "this compound," has been developed. This synthesis approach involves the use of chiral dioxirane for the epoxidation of cinnamic acid derivatives, yielding products with significant enantioselectivity. Such methodologies are crucial for the production of optically pure compounds used in pharmaceuticals and as intermediates in organic synthesis (Imashiro & Seki, 2004).

Applications in Polymer Science and Drug Development

  • Enantioselective Ring-Opening Polymerization : The compound's structural analogs have been used to study the enantioselective ring-opening polymerization of lactide, demonstrating how the chirality of the catalyst can dictate the stereochemistry of the polymer. This research opens pathways for synthesizing isotactic polylactide, a biodegradable and biocompatible polymer used in medical devices, drug delivery systems, and sustainable packaging materials (Sanchez-Sanchez et al., 2017).

  • Synthesis of Nonracemic α-Arylpropionic Acid : A scalable synthesis method for a nonracemic α-arylpropionic acid, a key intermediate in the development of certain glucokinase activators, has been developed using ketene desymmetrization. This process is significant for the production of chiral carboxylic acids, which are pivotal in creating new therapeutic agents (Yamagami et al., 2014).

properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(2R,3S)-3-methyloxirane-2-carboxylic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediates and ultimately to the target compound.", "Starting Materials": [ "2-methyl-2-butene", "methyl magnesium bromide", "ethanol", "sodium borohydride", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "water" ], "Reaction": [ "Step 1: Addition of methyl magnesium bromide to 2-methyl-2-butene to form 3-methyl-3-hexanol", "Step 2: Oxidation of 3-methyl-3-hexanol with sodium borohydride and hydrogen peroxide to form 3-methyl-3-hexanone", "Step 3: Epoxidation of 3-methyl-3-hexanone with sodium hydroxide and hydrogen peroxide to form racemic mixture of (2R,3S)-3-methyloxirane-2-carboxylic acid", "Step 4: Acidification of the reaction mixture with acetic acid to protonate the carboxylic acid group", "Step 5: Extraction of the protonated product with diethyl ether", "Step 6: Washing of the organic layer with water, followed by drying with magnesium sulfate", "Step 7: Removal of the solvent by evaporation to obtain the target compound as a white solid" ] }

CAS RN

96150-05-9

Molecular Formula

C4H6O3

Molecular Weight

102.1

Purity

80

Origin of Product

United States

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